molecular formula C15H9BrO2 B8573600 7-Bromo-3-phenyl-2H-chromen-2-one

7-Bromo-3-phenyl-2H-chromen-2-one

Cat. No.: B8573600
M. Wt: 301.13 g/mol
InChI Key: MVIYDJYXJRSOSF-UHFFFAOYSA-N
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Description

7-Bromo-phenyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds that have a benzopyrone structure. This particular compound is characterized by the presence of a bromine atom at the 7th position of the phenyl ring attached to the chromen-2-one core. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-phenyl-2H-chromen-2-one typically involves the bromination of phenyl-2H-chromen-2-one. One common method is to start with salicylaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate. The mixture is heated under reflux conditions, followed by distillation to obtain the condensation product . The bromination step involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives .

Scientific Research Applications

7-Bromo-phenyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-phenyl-2H-chromen-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

7-bromo-3-phenylchromen-2-one

InChI

InChI=1S/C15H9BrO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H

InChI Key

MVIYDJYXJRSOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

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